
3,4-dichloro-N-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-pentylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s by Pfizer Inc. as part of their research into the endocannabinoid system. Since then, CP 55,940 has been used in numerous scientific studies to investigate its effects on the body and its potential as a therapeutic agent.
Mecanismo De Acción
CP 55,940 works by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, inflammation, and mood. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and produce a variety of effects.
Biochemical and Physiological Effects
CP 55,940 has been shown to produce a variety of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain. It has also been shown to have anti-inflammatory properties, meaning it can reduce inflammation. In addition, it has been shown to have neuroprotective properties, meaning it can protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP 55,940 has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with.
However, there are also some limitations to using CP 55,940 in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. In addition, its effects can be difficult to interpret, as they can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on CP 55,940. One area of interest is its potential as a therapeutic agent for pain and inflammation. It has been shown to have analgesic and anti-inflammatory properties, and further research is needed to determine its potential for treating these conditions.
Another area of interest is its potential as a neuroprotective agent. It has been shown to have neuroprotective properties, and further research is needed to determine its potential for treating neurological disorders.
In addition, there is interest in developing new synthetic cannabinoids based on the structure of CP 55,940. These compounds could be used to study the endocannabinoid system and could have potential therapeutic applications.
Conclusion
CP 55,940 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has a high affinity for the CB1 and CB2 receptors and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. While there are some limitations to using CP 55,940 in lab experiments, it remains a useful tool for studying the endocannabinoid system and has potential for future therapeutic applications.
Métodos De Síntesis
CP 55,940 is synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 1-pentylamine to form 3,4-dichloro-N-pentylaniline. This is then reacted with 1,1,1-trimethylsilyloxyethyne to form 3,4-dichloro-N-pentylbenzamide.
Aplicaciones Científicas De Investigación
CP 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body. This makes it a promising candidate for the treatment of a variety of conditions, including pain, inflammation, and neurological disorders.
Propiedades
Número CAS |
7702-74-1 |
|---|---|
Nombre del producto |
3,4-dichloro-N-pentylbenzamide |
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
3,4-dichloro-N-pentylbenzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Clave InChI |
CSROGYZTXCVMDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
7702-74-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






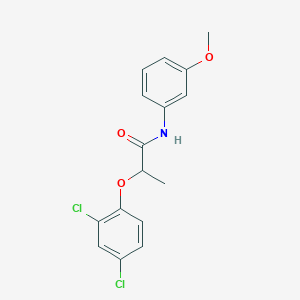
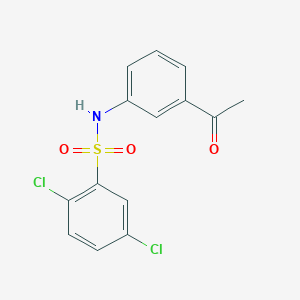
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
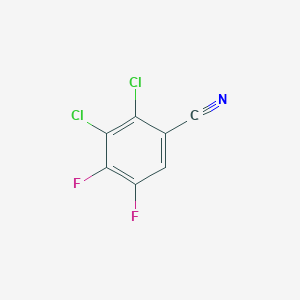

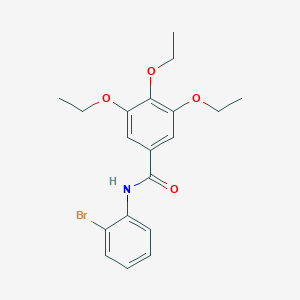
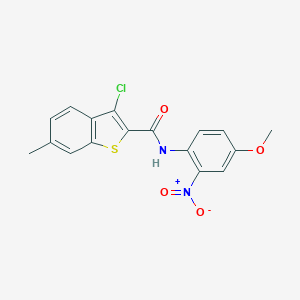
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
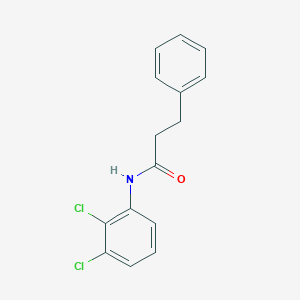
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
